molecular formula C17H15N3O3 B5985774 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B5985774
M. Wt: 309.32 g/mol
InChI Key: VQHPBTYHLJMREH-UHFFFAOYSA-N
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Description

2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide, also known as MPOA, is a synthetic compound that has been widely used in scientific research. This compound has shown promising results in various studies, and its unique chemical structure makes it an interesting molecule to study.

Mechanism of Action

The mechanism of action of 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to regulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in various diseases. Additionally, this compound has been shown to regulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret results in some experiments. Additionally, this compound may have different effects in vivo compared to in vitro, which may limit its usefulness in some studies.

Future Directions

There are several future directions for research on 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide. One area of interest is its potential therapeutic applications in cancer and other diseases. Further studies are needed to investigate its effects in vivo and to optimize its dosage and delivery methods. Additionally, more research is needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Finally, this compound may have applications in other areas of research, such as drug discovery and development, and more studies are needed to explore these possibilities.

Synthesis Methods

The synthesis of 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves the reaction of 4-methylphenyl hydrazine with 2-(2-chloroethoxy)phenol to form the intermediate product, which is then reacted with 2-chloroacetyl chloride to obtain the final product, this compound. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has been extensively used in scientific research due to its unique chemical structure and properties. It has been shown to have potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. This compound has been used in studies to investigate its effects on cell proliferation, apoptosis, and cell cycle regulation. It has also been studied for its anti-inflammatory and antioxidant properties.

Properties

IUPAC Name

2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-5-7-12(8-6-11)16-19-17(23-20-16)13-3-2-4-14(9-13)22-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHPBTYHLJMREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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